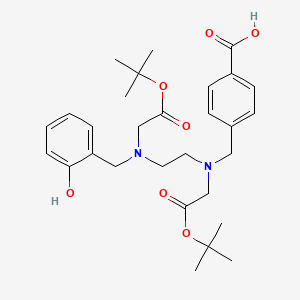
4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid is a complex organic compound known for its multifaceted applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple tert-butoxy and oxoethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-hydroxybenzylamine with tert-butyl bromoacetate to form an intermediate, which is then reacted with 4-formylbenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes stringent quality control measures to maintain the purity and efficacy of the compound, which is crucial for its applications in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and preservative.
2,4-Di-tert-butylphenol: Utilized in the synthesis of polymers and resins.
Uniqueness
What sets 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid apart is its multifunctional nature, allowing it to participate in a variety of chemical reactions and applications. Its unique structure provides versatility that is not commonly found in similar compounds, making it a valuable asset in both research and industrial settings.
Propriétés
Formule moléculaire |
C29H40N2O7 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
4-[[2-[(2-hydroxyphenyl)methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C29H40N2O7/c1-28(2,3)37-25(33)19-30(17-21-11-13-22(14-12-21)27(35)36)15-16-31(20-26(34)38-29(4,5)6)18-23-9-7-8-10-24(23)32/h7-14,32H,15-20H2,1-6H3,(H,35,36) |
Clé InChI |
FZAQZUASDOBPNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
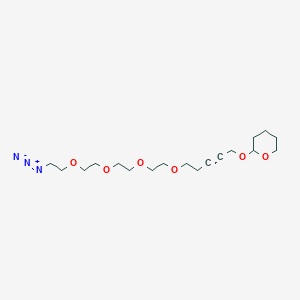
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
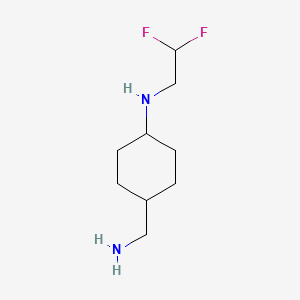
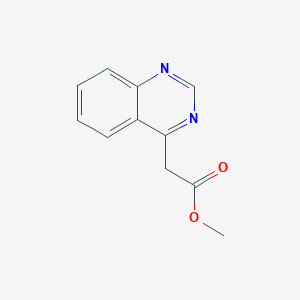
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
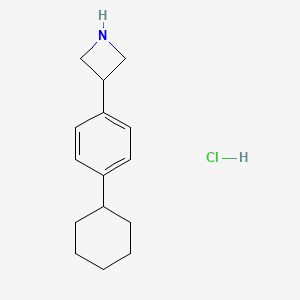
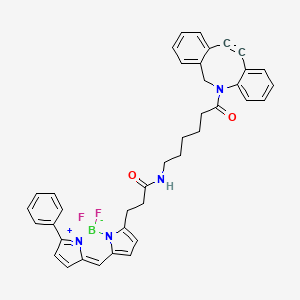
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
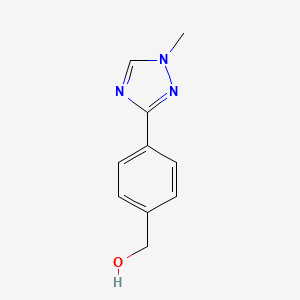
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
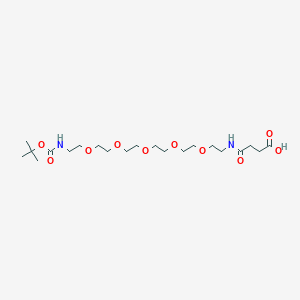
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
